2-(4-Fluorophenyl)-N-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-YL)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction, where benzyl chloride reacts with sodium sulfite in the presence of a base.
Coupling with 4-Fluoroaniline: The final step involves coupling the thiadiazole derivative with 4-fluoroaniline under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration and halogenation reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide .
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide .
- 2-[3-fluoro(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide .
Uniqueness
2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzylsulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-14-8-6-12(7-9-14)10-15(22)19-16-20-17(21-25-16)26(23,24)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIANIAGQGFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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